![molecular formula C22H22ClN3O4 B2803432 N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953164-28-8](/img/structure/B2803432.png)
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as P7C3-A20, is a small molecule that has shown potential in treating neurodegenerative diseases. The compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, it has been the subject of numerous studies, which have explored its synthesis, mechanism of action, and potential applications in scientific research.
Scientific Research Applications
Immunomodulation in Tumor-Associated Macrophages (TAMs)
- Recent studies have revealed that tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor (AhR) in TAMs . Specifically, this compound interacts with AhR in tumor-associated macrophages, influencing their function.
Treatment Strategy for Propionic Acidemia
- Although not directly related to the compound, mitochondrial dysfunctions are implicated in propionic acidemia . Clinicians monitor metabolites in blood to assess disease severity.
C(sp3)-H Functionalization Research
- In a different context, researchers have made significant progress in C(sp3)-H functionalization reactions. A recent study titled “Asymmetric Benzylic C(sp3)-H Acylation via Dual Nickel and Photoredox Catalysis” sheds light on this area .
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-19-11-5-15(14-20(19)30-2)18-10-12-22(28)26(25-18)13-3-4-21(27)24-17-8-6-16(23)7-9-17/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFNUQAQGNGQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
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